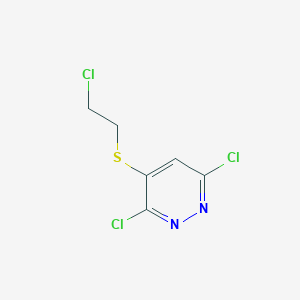![molecular formula C31H17F3N2O4 B13094295 6-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide](/img/structure/B13094295.png)
6-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by the presence of a spiro structure, which is a bicyclic system where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide involves multiple steps, including the formation of the spiro structure and the introduction of the trifluoromethyl and quinoline groups. The synthetic route typically starts with the preparation of the isobenzofuran and xanthen intermediates, followed by their cyclization to form the spiro structure. The trifluoromethyl group is then introduced through a nucleophilic substitution reaction, and the quinoline group is added via a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The purification process may involve techniques such as recrystallization, chromatography, and distillation to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, hydroxylated compounds, and substituted derivatives with various functional groups.
科学的研究の応用
6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of 6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The spiro structure and trifluoromethyl group contribute to its binding affinity and specificity, while the quinoline group can interact with nucleic acids and proteins, influencing cellular processes.
類似化合物との比較
Similar Compounds
- 6-(3’,6’-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxamido)hexanoic acid
- 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoate
Uniqueness
6-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide is unique due to its combination of a spiro structure, trifluoromethyl group, and quinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural complexity and functional diversity set it apart from other similar compounds, providing opportunities for novel research and development.
特性
分子式 |
C31H17F3N2O4 |
|---|---|
分子量 |
538.5 g/mol |
IUPAC名 |
6-(3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C31H17F3N2O4/c32-31(33,34)22-15-24(28(35)37)36-23-13-12-16(14-18(22)23)17-6-5-9-21-27(17)29(38)40-30(21)19-7-1-3-10-25(19)39-26-11-4-2-8-20(26)30/h1-15H,(H2,35,37) |
InChIキー |
MSIPIYVAQSEZKS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=CC=CC(=C5C(=O)O3)C6=CC7=C(C=C6)N=C(C=C7C(F)(F)F)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


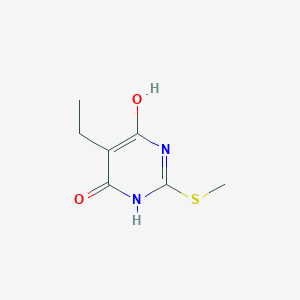
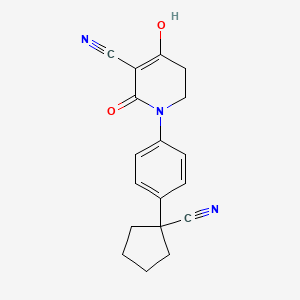
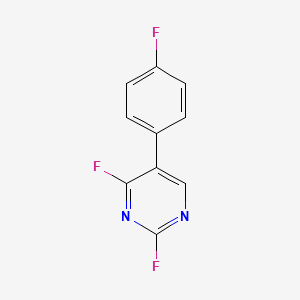
![3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13094236.png)
![2-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094239.png)
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine](/img/structure/B13094243.png)
![2-Phenyl-6,7-dihydro-5h-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13094259.png)
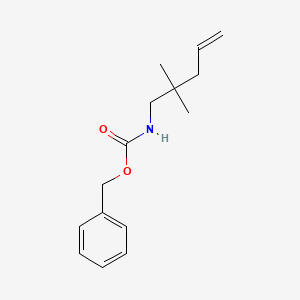
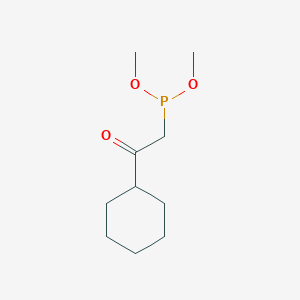
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride](/img/structure/B13094280.png)
![4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094283.png)


